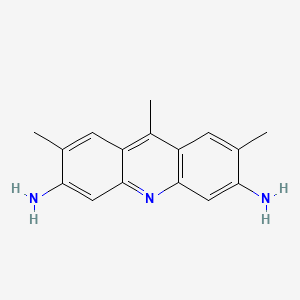

2,7,9-Trimethyl-3,6-acridinediamine

説明

2,7,9-Trimethyl-3,6-acridinediamine (CAS 4675-52-9) is a heterocyclic aromatic compound derived from the acridine scaffold. Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The compound is structurally characterized by a tricyclic acridine core substituted with methyl groups at positions 2, 7, and 9, and amino groups at positions 3 and 4. It is commonly utilized in scientific research, particularly in dye chemistry and as a precursor for synthesizing bioactive molecules .

The hydrochloride salt form (CAS 4215-95-6, C₁₆H₁₇N₃·HCl) has a molecular weight of 287.79 g/mol and is listed in safety databases as a Category 4 acute toxin (oral) and irritant (skin, eyes, respiratory system) . Its synthesis involves derivatizing the acridine skeleton with amino and imino groups, as described in studies on heterocyclic compound synthesis .

特性

CAS番号 |

4675-52-9 |

|---|---|

分子式 |

C16H17N3 |

分子量 |

251.33 g/mol |

IUPAC名 |

2,7,9-trimethylacridine-3,6-diamine |

InChI |

InChI=1S/C16H17N3/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17/h4-7H,17-18H2,1-3H3 |

InChIキー |

DZOAERSZTDNTCO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-Trimethyl-3,6-acridinediamine typically involves the reaction of 2,4-diaminotoluene with formaldehyde and formic acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2,7,9-Trimethyl-3,6-acridinediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,7,9-Trimethyl-3,6-acridinediamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of the compound .

科学的研究の応用

2,7,9-Trimethyl-3,6-acridinediamine has diverse applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: It is used in the study of DNA intercalation and its effects on genetic material.

Industry: It is used in the production of dyes and pigments.

作用機序

The mechanism of action of 2,7,9-Trimethyl-3,6-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This property makes it useful in studying genetic mutations and developing new therapeutic agents .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,7,9-Trimethyl-3,6-acridinediamine with analogous acridine derivatives:

Key Observations:

- Substituent Effects : The 2,7,9-trimethyl substitution in the parent compound increases steric hindrance and lipophilicity compared to N,N'-dimethylated analogs (e.g., N,N'-Dimethyl-3,6-acridinediamine) . This likely impacts solubility and binding affinity in biological systems.

- Salt Formation : The hydrochloride salt (CAS 4215-95-6) exhibits enhanced water solubility due to ionic character, unlike the free base .

Hazard Profiles and Regulatory Status

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。